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molecular formula C5H4BrNO2S B071075 Methyl 2-bromothiazole-4-carboxylate CAS No. 170235-26-4

Methyl 2-bromothiazole-4-carboxylate

Cat. No. B071075
M. Wt: 222.06 g/mol
InChI Key: YOWKNNKTQWCYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633175B2

Procedure details

A mixture of methyl 2-bromo-1,3-thiazole-4-carboxylate (4.2 g, 18.9 mmol), THF (120 mL) and 1N lithium hydroxide (50 mL) was heated at 70° C. for 1 h. The organic solvent was removed in vacuo. The residual aqueous solution was cooled to 0-5° C. and acidified to pH1 with 1N HCl solution. The tile compound was obtained by filtration, as a white solid.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9]C)=[O:8])[N:6]=1.[OH-].[Li+]>C1COCC1>[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
BrC=1SC=C(N1)C(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The residual aqueous solution was cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
The tile compound was obtained by filtration, as a white solid

Outcomes

Product
Name
Type
Smiles
BrC=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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